Gemopatrilat - 160135-92-2

Gemopatrilat

Catalog Number: EVT-269061
CAS Number: 160135-92-2
Molecular Formula: C19H26N2O4S
Molecular Weight: 378.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gemopatrilat is a drug which acts as an vasopeptidase inhibitor.
Source and Classification

Gemopatrilat is derived from the biphenyl sulfonamide class of compounds. It was developed as part of ongoing research into dual inhibitors that can simultaneously block multiple pathways involved in cardiovascular regulation, enhancing therapeutic outcomes compared to single-target drugs .

Synthesis Analysis

The synthesis of gemopatrilat involves several steps, focusing on the formation of its unique structural components. One notable method includes:

  1. Starting Materials: The synthesis begins with specific biphenyl derivatives and sulfonamides.
  2. Reagents: Common reagents include bases for deprotonation and coupling agents to facilitate bond formation.
  3. Reaction Conditions: The reactions are typically conducted under controlled temperatures, often requiring inert atmospheres to prevent unwanted side reactions.
  4. Purification: Post-reaction, purification techniques such as recrystallization or chromatography are employed to isolate gemopatrilat from byproducts.

For example, an efficient asymmetric synthesis method has been documented, yielding high enantiomeric purity essential for biological activity .

Molecular Structure Analysis

Gemopatrilat's molecular structure can be characterized by the following features:

  • Chemical Formula: C19_{19}H24_{24}N2_{2}O4_{4}S
  • Molecular Weight: Approximately 372.47 g/mol
  • Structural Components: The structure includes a biphenyl moiety linked to a sulfonamide group, which is crucial for its inhibitory function on vasopeptidases.

The three-dimensional conformation allows for optimal interaction with target enzymes, facilitating its pharmacological effects .

Chemical Reactions Analysis

Gemopatrilat participates in various chemical reactions primarily associated with its mechanism of action. Key reactions include:

  1. Enzyme Inhibition: It forms reversible disulfide bonds with active site residues of neutral endopeptidase and angiotensin-converting enzyme, inhibiting their activities.
  2. Metabolic Pathways: Upon administration, gemopatrilat undergoes metabolic transformations that may involve oxidation or conjugation reactions leading to inactive metabolites .
  3. Pharmacokinetics: Studies have shown that gemopatrilat has a significant half-life and bioavailability, influencing its dosing regimen in clinical settings .
Mechanism of Action

Gemopatrilat operates through a dual-action mechanism:

  1. Inhibition of Neutral Endopeptidase: By inhibiting this enzyme, gemopatrilat increases the levels of natriuretic peptides, promoting vasodilation and natriuresis (excretion of sodium through urine).
  2. Inhibition of Angiotensin-Converting Enzyme: This action reduces the formation of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure and reducing cardiac workload.

These combined effects contribute to improved cardiovascular function and renal outcomes in patients with hypertension or heart failure .

Physical and Chemical Properties Analysis

The physical and chemical properties of gemopatrilat include:

These properties are crucial for formulation development and determining appropriate administration routes .

Applications

Gemopatrilat has several scientific applications:

  1. Cardiovascular Therapy: Primarily used in treating hypertension and heart failure due to its vasodilatory effects.
  2. Research Tool: Utilized in pharmacological studies to explore the roles of vasopeptidases in cardiovascular health.
  3. Potential Renal Applications: Investigated for its effects on renal function and protection against diabetic nephropathy due to its ability to modulate fluid balance .
Introduction to Gemopatrilat in Pharmacological Research

Pharmacological Significance as a Dual Vasopeptidase Inhibitor

Gemopatrilat (BMS-189921) represents a significant advancement in the development of vasopeptidase inhibitors (VPIs), a class of experimental compounds designed to simultaneously modulate two crucial enzymatic pathways in cardiovascular regulation. As a dual-action molecule, gemopatrilat inhibits both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP), offering a novel approach to managing hypertension and congestive heart failure [3] [5]. Unlike conventional single-pathway inhibitors, gemopatrilat's mechanism capitalizes on the synergistic relationship between the renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide system (NPS), positioning it as a promising candidate for conditions where existing monotherapies show limited efficacy [4].

The therapeutic rationale for gemopatrilat stems from the pathophysiological imbalance observed in cardiovascular diseases, where overactivation of vasoconstrictive systems (RAAS) coincides with impaired activity of vasodilatory natriuretic peptides. By concurrently inhibiting ACE (reducing angiotensin II production) and NEP (preserving natriuretic peptides), gemopatrilat restores homeostatic equilibrium more effectively than selective inhibitors [1]. Preclinical evidence suggests this dual approach provides superior hemodynamic effects, including enhanced vasodilation, natriuresis, and inhibition of pathological cardiac remodeling – effects particularly relevant for patients resistant to conventional therapies [4] [6].

Research Context: Dual ACE/NEP Inhibition Mechanisms

The scientific foundation for dual ACE/NEP inhibition emerged from observations that monotherapy limitations often compromise cardiovascular treatment efficacy. Angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP) are both zinc metallopeptidases with structurally similar catalytic sites but distinct physiological roles [4]. ACE primarily converts angiotensin I to the potent vasoconstrictor angiotensin II while also degrading vasodilatory kinins. Conversely, NEP serves as the primary degradative enzyme for natriuretic peptides (ANP, BNP, CNP), which counterbalance RAAS through vasodilation, natriuresis, and inhibition of fibrosis [1] [4].

Table 1: Key Enzymatic Targets of Gemopatrilat

Target EnzymePrimary SubstratesBiological Consequence of Inhibition
Angiotensin-Converting Enzyme (ACE)Angiotensin I, BradykininReduced angiotensin II production, Prolonged bradykinin activity
Neutral Endopeptidase (NEP)Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), C-type Natriuretic Peptide (CNP)Increased circulating natriuretic peptides, Enhanced natriuresis and vasodilation

Research into dual inhibitors originated from recognizing that concurrent modulation could overcome compensatory mechanisms that limit single-pathway inhibition. When NEP is inhibited alone, the resulting natriuresis and blood pressure reduction can trigger counter-regulatory activation of RAAS, blunting therapeutic effects. Similarly, ACE inhibition alone may be insufficient to fully control volume overload in heart failure due to "aldosterone escape" phenomena [4]. Gemopatrilat addresses these limitations through simultaneous enzyme blockade, creating a balanced neurohormonal effect where decreased vasoconstrictor activity coincides with enhanced vasodilator activity [1] [4].

Properties

CAS Number

160135-92-2

Product Name

Gemopatrilat

IUPAC Name

2-[(6S)-2,2-dimethyl-7-oxo-6-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]azepan-1-yl]acetic acid

Molecular Formula

C19H26N2O4S

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C19H26N2O4S/c1-19(2)10-6-9-14(18(25)21(19)12-16(22)23)20-17(24)15(26)11-13-7-4-3-5-8-13/h3-5,7-8,14-15,26H,6,9-12H2,1-2H3,(H,20,24)(H,22,23)/t14-,15-/m0/s1

InChI Key

YRSVDSQRGBYVIY-GJZGRUSLSA-N

SMILES

CC1(CCCC(C(=O)N1CC(=O)O)NC(=O)C(CC2=CC=CC=C2)S)C

Solubility

Soluble in DMSO

Synonyms

Gemopatrilat; BMS 189921; BMS-189921; BMS189921.

Canonical SMILES

CC1(CCCC(C(=O)N1CC(=O)O)NC(=O)C(CC2=CC=CC=C2)S)C

Isomeric SMILES

CC1(CCC[C@@H](C(=O)N1CC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)S)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.